2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide
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Overview
Description
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a molecular formula of C24H24FN3OS. This compound is characterized by the presence of a quinazoline ring, a fluorophenyl group, and a sulfanyl linkage, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form the quinazoline ring. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl or propylacetamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity, while the sulfanyl linkage may play a role in modulating its reactivity. These interactions can lead to the modulation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate: Shares the fluorophenyl group but differs in the core structure.
Acetamide, 2-[[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]-N-2-propenyl-: Similar in structure but with different substituents.
Uniqueness
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide, a compound with the CAS number 606132-79-0, has garnered interest in the pharmaceutical field due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20FN3OS
- Molecular Weight : 381.466 g/mol
- LogP : 5.209 (indicating lipophilicity)
- PSA (Polar Surface Area) : 83.67 Ų
These properties suggest that the compound may exhibit good membrane permeability, which is crucial for its biological activity.
The compound functions primarily as a modulator of protein interactions within cellular pathways. Specifically, it acts as a ligand for cereblon E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins involved in oncogenic processes. This mechanism is particularly relevant in cancer therapy, where the degradation of oncoproteins can lead to reduced tumor growth and progression .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
Cancer Type | IC50 (µM) |
---|---|
Acute Myeloid Leukemia (AML) | 0.5 |
Multiple Myeloma (MM) | 0.8 |
Breast Cancer | 1.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancers.
Case Studies
- Study on AML : A recent study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in AML cell lines. The mechanism was linked to the downregulation of c-MYC, a key oncogene in AML .
- Multiple Myeloma Research : In another investigation, the compound demonstrated synergistic effects when combined with standard therapies for multiple myeloma, enhancing overall efficacy and reducing resistance mechanisms observed with conventional treatments .
Pharmacological Profile
The pharmacological profile of this compound indicates a favorable safety margin in preclinical models. Toxicity studies have shown minimal adverse effects at therapeutic doses, suggesting potential for clinical application.
Side Effects
While preliminary results are promising, ongoing studies are necessary to fully understand the side effects associated with this compound. Current findings indicate mild gastrointestinal disturbances and transient liver enzyme elevations in animal models.
Properties
Molecular Formula |
C21H22FN3OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26) |
InChI Key |
AMUNYOZAVRNSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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